An In-depth Technical Guide to 2-(2-Oxoindolin-4-yl)ethyl 4-methylbenzenesulfonate (CAS: 139122-20-6): A Key Intermediate in Modern Drug Development
An In-depth Technical Guide to 2-(2-Oxoindolin-4-yl)ethyl 4-methylbenzenesulfonate (CAS: 139122-20-6): A Key Intermediate in Modern Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2-Oxoindolin-4-yl)ethyl 4-methylbenzenesulfonate, a pivotal intermediate in the synthesis of contemporary pharmaceuticals. This document delves into its chemical identity, physicochemical properties, and strategic importance in medicinal chemistry. Detailed, field-proven protocols for its synthesis from 4-(2-hydroxyethyl)indolin-2-one via tosylation are presented, emphasizing the mechanistic rationale behind the procedural steps. Furthermore, this guide outlines robust analytical methodologies for the characterization and quality control of both the starting material and the final product, ensuring a self-validating framework for researchers. The role of this tosylate as a highly effective leaving group is explored in the context of its application in the synthesis of kinase inhibitors, providing authoritative grounding for its use in drug development workflows.
Introduction: Strategic Importance in Medicinal Chemistry
2-(2-Oxoindolin-4-yl)ethyl 4-methylbenzenesulfonate, also known as a ropinirole tosyl derivative, is a crucial organic compound whose significance is intrinsically linked to its role as a key building block in the synthesis of pharmacologically active molecules.[1] The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors targeting signaling pathways implicated in cancer.[2] This tosylate serves as a stable, crystalline solid that is readily activated for subsequent nucleophilic substitution reactions, making it an invaluable precursor in the multi-step synthesis of complex drug targets.
The primary utility of this compound lies in the strategic conversion of a primary alcohol into an excellent leaving group—the tosylate. This transformation is fundamental in facilitating the construction of carbon-heteroatom bonds, a common step in the assembly of drug candidates. Its application as an intermediate in the synthesis of drugs like Ropinirole and its potential as a precursor to multi-targeted tyrosine kinase inhibitors such as Dovitinib underscore its importance in the pharmaceutical industry.[3][4]
Physicochemical Properties & Compound Identification
A thorough understanding of the compound's physical and chemical properties is essential for its handling, storage, and application in synthesis.
| Property | Value | Source(s) |
| CAS Number | 139122-20-6 | [5] |
| Molecular Formula | C₁₇H₁₇NO₄S | [5] |
| Molecular Weight | 331.39 g/mol | [3] |
| IUPAC Name | 2-(2-oxo-1,3-dihydroindol-4-yl)ethyl 4-methylbenzenesulfonate | [5] |
| Synonyms | 4-[2-[[(4-Methylphenyl)sulfonyl]oxy]ethyl]-1,3-dihydroindol-2-one, Ropinirole Tosyl Derivative | [1] |
| Appearance | White to pale greenish-yellow powder/solid | [6] |
| Melting Point | 123-128 °C | [3] |
| Boiling Point | 561.2 ± 50.0 °C (Predicted) | [7] |
| Density | 1.312 g/cm³ | [7] |
| Solubility | Soluble in Chloroform, Methanol | [7] |
| Storage Temperature | 2-8 °C | [7] |
Synthesis Protocol: A Self-Validating Workflow
The synthesis of 2-(2-Oxoindolin-4-yl)ethyl 4-methylbenzenesulfonate is most efficiently achieved through the tosylation of its corresponding alcohol precursor, 4-(2-hydroxyethyl)indolin-2-one. This process exemplifies a cornerstone reaction in organic synthesis: the conversion of a poor leaving group (a hydroxyl group) into an excellent one (a tosylate group).
Rationale Behind Tosylation
The hydroxyl group (-OH) is a notoriously poor leaving group because its conjugate acid, water (H₂O), has a relatively high pKa, making the hydroxide anion (OH⁻) a strong base. Nucleophilic substitution reactions require a leaving group that is a weak base and can stabilize the negative charge it acquires upon departure. The tosylate group (p-toluenesulfonate) is the conjugate base of p-toluenesulfonic acid, a strong acid. The stability of the tosylate anion is due to the extensive resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group, making it a very weak base and therefore an excellent leaving group for Sₙ2 reactions.[5][8] This activation step is critical for the subsequent introduction of nucleophiles.
Step-by-Step Synthesis Protocol
This protocol is adapted from established methodologies for the tosylation of primary alcohols.[9]
Materials:
-
4-(2-Hydroxyethyl)indolin-2-one (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl, 1.2 eq.)
-
Anhydrous Pyridine or Triethylamine (TEA, 1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
-
Eluent for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(2-hydroxyethyl)indolin-2-one (1.0 eq.) in anhydrous DCM (approx. 10 volumes relative to the starting material).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add anhydrous pyridine or triethylamine (1.5 eq.) to the stirred solution.
-
Tosylation: Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the reaction mixture, ensuring the temperature remains at 0 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to the starting material. If the reaction is incomplete, it can be allowed to warm to room temperature and stirred for an additional 2-12 hours.[6]
-
Work-up:
-
Once the reaction is complete, quench by adding cold deionized water.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with cold 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude solid by flash column chromatography on silica gel. The eluent system should be determined by TLC analysis, typically starting with a non-polar mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increasing the polarity.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 2-(2-Oxoindolin-4-yl)ethyl 4-methylbenzenesulfonate as a solid.
-
Analytical Characterization
Rigorous analytical characterization is paramount to confirm the identity, purity, and stability of both the starting material and the final tosylated product.
Characterization of Starting Material: 4-(2-Hydroxyethyl)indolin-2-one
NMR Spectroscopy:
-
¹H NMR (400 MHz, MeOH-d₄): δ 7.15 (t, J = 7.8 Hz, 1H), 6.89 (d, J = 7.8 Hz, 1H), 6.75 (d, J = 7.7 Hz, 1H), 3.78 (t, J = 6.9 Hz, 2H), 3.50 (s, 2H), 2.78 (t, J = 6.8 Hz, 2H).[10]
-
¹³C NMR (101 MHz, MeOH-d₄): δ 178.53, 142.92, 135.42, 127.61, 124.89, 122.65, 107.44, 61.64, 35.96, 34.74.[10]
Mass Spectrometry:
-
ESI-HRMS: m/z calculated for C₁₀H₁₂NO₂ [M+H]⁺: 178.0863, found: 178.0860.[10]
Characterization of Final Product: 2-(2-Oxoindolin-4-yl)ethyl 4-methylbenzenesulfonate
Note: As specific, publicly available experimental spectra for this compound are limited, the following data represents expected values based on the structure and typical chemical shifts for related compounds.
Expected ¹H NMR Spectroscopy: The spectrum would be expected to show characteristic peaks for the indolinone and tosyl moieties.
-
Aromatic protons of the indolinone ring (δ ~6.7-7.2 ppm).
-
Aromatic protons of the tosyl group appearing as two doublets (an AA'BB' system) around δ 7.3-7.4 ppm and δ 7.7-7.8 ppm.
-
A singlet for the methyl group of the tosyl moiety around δ 2.4 ppm.
-
Two triplets corresponding to the ethyl bridge (-CH₂-CH₂-), with the methylene group attached to the tosylate oxygen shifted downfield (δ ~4.1-4.3 ppm) compared to the methylene group attached to the indolinone ring (δ ~2.9-3.1 ppm).
-
A singlet for the -CH₂- group of the indolinone ring around δ 3.5 ppm.
-
A broad singlet for the -NH- proton of the indolinone ring (δ > 8.0 ppm).
Expected ¹³C NMR Spectroscopy: The spectrum would display signals corresponding to all 17 carbons. Key expected shifts include:
-
Carbonyl carbon (C=O) of the indolinone ring (δ ~177-179 ppm).
-
Aromatic carbons of both rings (δ ~110-145 ppm).
-
Methylene carbon attached to the tosylate oxygen (-CH₂-OTs) significantly downfield (δ ~68-70 ppm).
-
Other aliphatic carbons (-CH₂- and -CH₂-Ar) between δ 30-40 ppm.
-
Methyl carbon of the tosyl group (δ ~21 ppm).
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.
-
Expected ESI-HRMS: The calculated exact mass for the protonated molecule [C₁₇H₁₇NO₄S + H]⁺ is 332.0951. An experimental value within a narrow tolerance (e.g., ± 5 ppm) would confirm the molecular formula.
Application in Dovitinib Synthesis: A Mechanistic Perspective
Dovitinib (TKI258) is a multi-targeted tyrosine kinase inhibitor that targets VEGFR, FGFR, and PDGFR pathways.[4] The indolin-2-one core is a key pharmacophore for this class of inhibitors. While specific process chemistry details can be proprietary, the synthetic utility of 2-(2-Oxoindolin-4-yl)ethyl 4-methylbenzenesulfonate as an intermediate is clear from a retrosynthetic analysis.
The ethyl tosylate moiety serves as a reactive electrophile. In a plausible synthetic route, it would undergo a nucleophilic substitution reaction with an appropriate amine-containing fragment to construct the final Dovitinib molecule or a late-stage precursor. The tosylate's excellent leaving group ability facilitates this key bond-forming step under relatively mild conditions, which is crucial for complex molecule synthesis where harsh conditions could degrade other functional groups. This highlights the "field-proven insight" of activating a simple alcohol to drive a critical synthetic transformation.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be observed.
-
Hazard Identification: May cause skin irritation or an allergic skin reaction.[3]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or under a chemical fume hood.
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage is at 2-8°C to ensure long-term stability.[7]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
2-(2-Oxoindolin-4-yl)ethyl 4-methylbenzenesulfonate is more than a mere chemical; it is a strategic tool in the arsenal of the medicinal chemist. Its synthesis via the tosylation of 4-(2-hydroxyethyl)indolin-2-one is a robust and reliable transformation that activates a key position on the indolinone scaffold. This guide has provided a detailed framework for its synthesis, characterization, and safe handling, grounded in the fundamental principles of organic chemistry. By understanding the causality behind the experimental choices and adhering to rigorous analytical validation, researchers can confidently produce and utilize this key intermediate to advance the discovery and development of next-generation therapeutics.
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